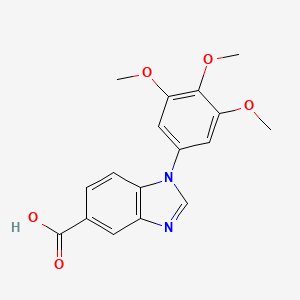
1-(3,4,5-trimethoxyphenyl)-1H-benzimidazole-5-carboxylic acid
描述
1-(3,4,5-Trimethoxyphenyl)-1H-benzimidazole-5-carboxylic acid is a synthetic compound characterized by the presence of a benzimidazole core substituted with a 3,4,5-trimethoxyphenyl group and a carboxylic acid functional group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4,5-trimethoxyphenyl)-1H-benzimidazole-5-carboxylic acid typically involves the condensation of 3,4,5-trimethoxyaniline with o-phenylenediamine, followed by cyclization and subsequent carboxylation. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process. For instance, polyphosphoric acid (PPA) can be used as a cyclization agent, while carboxylation can be achieved using carbon dioxide under high pressure .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions: 1-(3,4,5-Trimethoxyphenyl)-1H-benzimidazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzimidazole ring or the trimethoxyphenyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction can lead to the formation of partially or fully reduced benzimidazole compounds .
科学研究应用
1-(3,4,5-Trimethoxyphenyl)-1H-benzimidazole-5-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of 1-(3,4,5-trimethoxyphenyl)-1H-benzimidazole-5-carboxylic acid involves its interaction with various molecular targets. The trimethoxyphenyl group is known to enhance binding affinity to certain proteins, while the benzimidazole core can interact with nucleic acids or enzymes. This compound may inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. Additionally, it can modulate the activity of enzymes like histone deacetylases (HDACs) and kinases, affecting gene expression and signal transduction pathways .
相似化合物的比较
3,4,5-Trimethoxyphenylacrylic acid: Shares the trimethoxyphenyl group but differs in the core structure.
1-(3,4,5-Trimethoxyphenyl)-2-aryl-1H-imidazole: Similar in having the trimethoxyphenyl group but with an imidazole core.
3,4,5-Trimethoxycinnamic acid: Contains the trimethoxyphenyl group with a cinnamic acid core.
Uniqueness: 1-(3,4,5-Trimethoxyphenyl)-1H-benzimidazole-5-carboxylic acid is unique due to its combination of the benzimidazole core and the trimethoxyphenyl group, which imparts distinct biological activities and chemical reactivity. This combination is not commonly found in other compounds, making it a valuable molecule for various applications .
属性
IUPAC Name |
1-(3,4,5-trimethoxyphenyl)benzimidazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O5/c1-22-14-7-11(8-15(23-2)16(14)24-3)19-9-18-12-6-10(17(20)21)4-5-13(12)19/h4-9H,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGPHTQYXNVUDHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)N2C=NC3=C2C=CC(=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




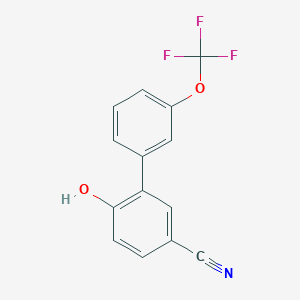
![3'-Fluoro-6-hydroxy-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B3138281.png)

![2-[(3-Morpholin-4-ylpropyl)amino]-5-nitrobenzonitrile](/img/structure/B3138295.png)
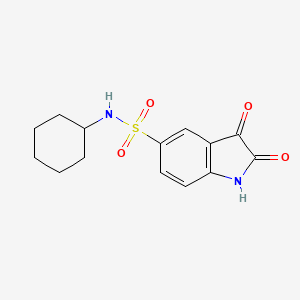

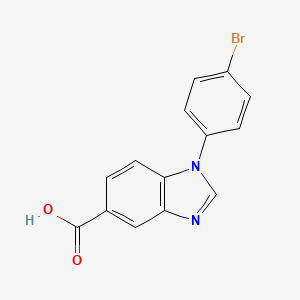
![5-(2,2-Dimethyl-4H-benzo[d][1,3]dioxin-6-yl)oxazolidin-2-one](/img/structure/B3138337.png)
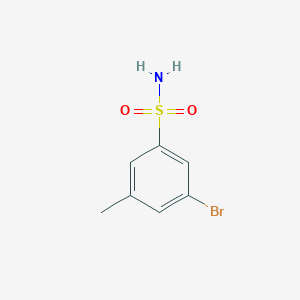
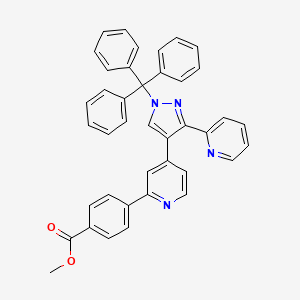
![(2S)-2-(9H-Fluorene-9-ylmethoxycarbonylamino)-4-oxo-4-[6-(dimethylamino)-2-naphthyl]butanoic acid](/img/structure/B3138351.png)
![{2-[4-(Tert-butyl)-2-aminophenoxy]-ethyl}dimethylamine](/img/structure/B3138359.png)
